molecular formula C10H15ClIN B2990908 4-(4-Iodophenyl)butan-2-amine hydrochloride CAS No. 1798750-75-0

4-(4-Iodophenyl)butan-2-amine hydrochloride

Cat. No.: B2990908
CAS No.: 1798750-75-0
M. Wt: 311.59
InChI Key: WBXCADBIBYLOAD-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)butan-2-amine hydrochloride is an organic compound with the CAS Number: 1798750-75-0 . It has a molecular weight of 311.59 and its molecular formula is C10H15ClIN . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14IN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H . This indicates that the compound contains a butan-2-amine group attached to an iodophenyl group, and it is in the form of a hydrochloride salt.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Antifungal Activity

A study by Papakonstantinou‐Garoufalia et al. (1992) explored the synthesis of compounds, including 4-(p-alkoxyphenylthio)but-2-yn-yl-amine hydrochlorides, which were tested for their antifungal activity. This research demonstrates the potential use of 4-(4-Iodophenyl)butan-2-amine hydrochloride or structurally similar compounds in developing antifungal agents. The tested compounds showed effectiveness in inhibiting the growth of various fungal types, highlighting the importance of iodine compounds in enhancing antifungal efficacy (Papakonstantinou‐Garoufalia, Papadaki‐Valiraki, & Chytiroglou‐Lada, 1992).

Electrochromic Devices

Yagmur et al. (2013) synthesized a centrosymmetric polymer precursor, closely related to this compound, for use in electrochromic devices. This study showcases the application of such compounds in fabricating smart materials capable of changing colors under electrical stimulus, thereby opening avenues for advanced display and smart window technologies (Yagmur, Ak, & Bayrakçeken, 2013).

CO2 Capture Performance

Singto et al. (2016) focused on the synthesis of new amines, including derivatives of 4-(4-Iodophenyl)butan-2-amine, to enhance the performance of carbon dioxide (CO2) capture. This research is crucial for developing efficient CO2 capture technologies, addressing climate change concerns. The study evaluated the effects of chemical structure on various performance metrics like equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration, highlighting the potential of these compounds in post-combustion CO2 capture processes (Singto, Supap, Idem, Tontiwachwuthikul, Tantayanon, Al-Marri, & Benamor, 2016).

Advanced Synthesis Techniques

Research by Wolfe et al. (2000) utilized palladium complexes for the catalytic amination of aryl halides and triflates, demonstrating the versatility of related compounds in facilitating chemical reactions. This study is significant for synthetic chemistry, offering efficient pathways for constructing complex molecules, which could include pharmaceuticals and materials science applications (Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(4-iodophenyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXCADBIBYLOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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